molecular formula C22H19N3O3 B2892499 4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol CAS No. 942002-20-2

4-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol

Cat. No. B2892499
CAS RN: 942002-20-2
M. Wt: 373.412
InChI Key: AUKCTLSFBYNKSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrazolo[1,5-c][1,3]oxazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-c][1,3]oxazine ring, substituted with various functional groups. The presence of these functional groups would likely have a significant impact on the compound’s chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions characteristic of their functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a phenol group could make the compound acidic .

Scientific Research Applications

Synthesis and Structural Analysis

Research in heterocyclic chemistry often involves the synthesis and structural analysis of compounds with complex rings, such as oxazines, pyrazoles, and others. For example, studies on the ring transformation of benzoxazepines into spirobenzoxazoles and the synthesis of pyrazolopyranopyrimidinones illustrate the intricate processes involved in creating and understanding such molecules (Kurasawa et al., 1988). These synthetic pathways are crucial for developing novel compounds with potential pharmacological activities.

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations are essential for predicting the interaction of heterocyclic compounds with biological targets. A study on the molecular structure and spectroscopic data of a related compound using DFT calculations highlighted the importance of such analyses in understanding the bioactivity of complex molecules (Viji et al., 2020). These studies contribute to the design of molecules with specific biological activities, including potential anticancer or antimicrobial properties.

Pharmacological Activities

Several heterocyclic compounds are investigated for their pharmacological activities, including antioxidant, anticancer, and antimicrobial effects. For instance, compounds based on pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their biological activities, demonstrating the potential therapeutic applications of such molecules (Mahmoud et al., 2017). These research efforts are crucial for the development of new drugs and therapeutic agents.

Future Directions

The future research directions would depend on the properties and potential applications of this compound. If it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

4-(7-methoxy-5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-27-20-6-2-5-17-19-12-18(14-7-9-16(26)10-8-14)24-25(19)22(28-21(17)20)15-4-3-11-23-13-15/h2-11,13,19,22,26H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKCTLSFBYNKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.